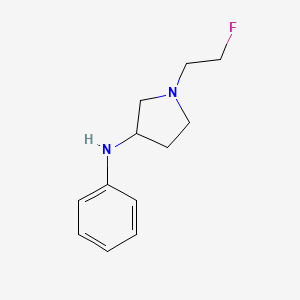![molecular formula C9H17N3O4 B7420182 3-[5-(Carbamoylamino)pentanoylamino]propanoic acid](/img/structure/B7420182.png)
3-[5-(Carbamoylamino)pentanoylamino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(Carbamoylamino)pentanoylamino]propanoic acid is a synthetic organic compound with potential applications in various fields of science and industry. It is characterized by the presence of both amide and carboxylic acid functional groups, which contribute to its reactivity and versatility in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(Carbamoylamino)pentanoylamino]propanoic acid typically involves the reaction of 5-(carbamoylamino)pentanoic acid with 3-aminopropanoic acid under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amide and carboxylic acid groups, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine, potentially altering the compound’s properties and reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides.
Applications De Recherche Scientifique
3-[5-(Carbamoylamino)pentanoylamino]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 3-[5-(Carbamoylamino)pentanoylamino]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biochemical assays or therapeutic settings.
Comparaison Avec Des Composés Similaires
5-(Carbamoylamino)pentanoic acid: Shares the carbamoylamino functional group but lacks the additional propanoic acid moiety.
3-(Carbamoylamino)propanoic acid: Similar structure but with a shorter carbon chain.
Uniqueness: 3-[5-(Carbamoylamino)pentanoylamino]propanoic acid is unique due to its combination of functional groups and chain length, which confer distinct reactivity and potential applications. Its structure allows for versatile modifications and interactions, making it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
3-[5-(carbamoylamino)pentanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O4/c10-9(16)12-5-2-1-3-7(13)11-6-4-8(14)15/h1-6H2,(H,11,13)(H,14,15)(H3,10,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUPUHCDMBLUIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNC(=O)N)CC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-chloro-4-(1,2,4-triazol-1-yl)phenyl]-4,4-difluorocyclohexane-1-carboxamide](/img/structure/B7420101.png)
![3-[4-[[6-(difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]sulfonyl]phenyl]propanoic acid](/img/structure/B7420106.png)
![2-[(2-Methylpyrimidin-4-yl)amino]pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B7420117.png)
![3-Bromo-5-[(2-methyl-5-nitrophenyl)sulfonylamino]benzoic acid](/img/structure/B7420121.png)
![N-[4-[1-(1-phenylpyrazol-4-yl)ethylamino]phenyl]acetamide](/img/structure/B7420129.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(1,3-thiazol-2-yl)ethanone](/img/structure/B7420135.png)
![3-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]-N-[4-(ethylcarbamoyl)phenyl]benzamide](/img/structure/B7420136.png)
![methyl 4-[4-(1H-indol-3-yl)butanoylamino]cyclohexane-1-carboxylate](/img/structure/B7420137.png)

![Ethyl 4-[[4-(4-fluorophenyl)sulfonylphenyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B7420150.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(3-methyl-1,2-oxazol-5-yl)ethanone](/img/structure/B7420152.png)
![[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-(5-chlorofuran-2-yl)methanone;2,2,2-trifluoroacetic acid](/img/structure/B7420159.png)
![3'-[2-[4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-2-oxoethyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7420185.png)
![N-[1-(9-oxobicyclo[3.3.1]nonane-3-carbonyl)piperidin-3-yl]acetamide](/img/structure/B7420193.png)
